Triphenoxyboroxin
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Overview
Description
2,4,6-Triphenoxyboroxin is an organoboron compound with the molecular formula C18H15B3O3. It is a white to almost white crystalline powder that is primarily used in organic synthesis and as a reagent in various chemical reactions. This compound is known for its stability and unique chemical properties, making it a valuable tool in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Triphenoxyboroxin can be synthesized through the reaction of phenol with boron trioxide (B2O3) under controlled conditions. The reaction typically involves heating the reactants in a solvent such as toluene or xylene, followed by purification through recrystallization .
Industrial Production Methods: Industrial production of 2,4,6-Triphenoxyboroxin follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced purification techniques to ensure the final product meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Triphenoxyboroxin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids.
Reduction: It can be reduced to form boron-containing compounds with lower oxidation states.
Substitution: It can participate in substitution reactions where the phenoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed.
Major Products:
Oxidation: Boronic acids.
Reduction: Boron hydrides.
Substitution: Various substituted boroxins depending on the reagents used.
Scientific Research Applications
2,4,6-Triphenoxyboroxin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,4,6-Triphenoxyboroxin exerts its effects involves the formation of stable boron-oxygen bonds. These bonds allow the compound to interact with various molecular targets, including enzymes and receptors. The pathways involved in these interactions are still under investigation, but it is believed that the compound can modulate the activity of certain enzymes and receptors, leading to its observed effects .
Comparison with Similar Compounds
2,4,6-Trimethylboroxine: Similar in structure but with methyl groups instead of phenoxy groups.
2,4,6-Trimethoxyboroxine: Contains methoxy groups instead of phenoxy groups.
Phenylboronic Acid: A simpler boron compound with one phenyl group and a boronic acid functional group.
Uniqueness: 2,4,6-Triphenoxyboroxin is unique due to its three phenoxy groups, which provide enhanced stability and reactivity compared to other boron compounds. This makes it particularly useful in complex organic synthesis and advanced material production .
Properties
CAS No. |
7187-84-0 |
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Molecular Formula |
C18H15B3O6 |
Molecular Weight |
359.7 g/mol |
IUPAC Name |
2,4,6-triphenoxy-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C18H15B3O6/c1-4-10-16(11-5-1)22-19-25-20(23-17-12-6-2-7-13-17)27-21(26-19)24-18-14-8-3-9-15-18/h1-15H |
InChI Key |
ZPVJTIGAPMDEQX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OB(OB(O1)OC2=CC=CC=C2)OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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